molecular formula C7H7ClO5S B13577917 Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate

Cat. No.: B13577917
M. Wt: 238.65 g/mol
InChI Key: HULBGLWLWHGZTM-UHFFFAOYSA-N
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Description

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate is an organic compound with the molecular formula C7H7ClO5S It is a derivative of furan, a heterocyclic organic compound, and contains both ester and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl furan-2-carboxylate. The reaction typically requires the use of chlorosulfonic acid as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and to ensure efficient mixing of reactants. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate is unique due to its combination of ester and sulfonyl chloride functional groups. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H7ClO5S

Molecular Weight

238.65 g/mol

IUPAC Name

methyl 5-(chlorosulfonylmethyl)furan-2-carboxylate

InChI

InChI=1S/C7H7ClO5S/c1-12-7(9)6-3-2-5(13-6)4-14(8,10)11/h2-3H,4H2,1H3

InChI Key

HULBGLWLWHGZTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CS(=O)(=O)Cl

Origin of Product

United States

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